molecular formula C10H9F3O B3425573 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL CAS No. 43187-68-4

1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL

Cat. No. B3425573
CAS RN: 43187-68-4
M. Wt: 202.17 g/mol
InChI Key: ZDFBWLDHZUETCD-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL is a cyclopropane derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound possesses unique chemical properties that make it an attractive candidate for research in drug development, materials science, and other areas of study. In

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL is not yet fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Furthermore, 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL in lab experiments is its unique chemical properties. This compound possesses a trifluoromethyl group, which can enhance its biological activity and increase its stability. Additionally, its cyclopropane ring structure can make it an attractive candidate for the development of new drugs and materials. However, one limitation of using this compound is its relatively high cost, which can make it difficult for researchers with limited funding to obtain.

Future Directions

There are many potential future directions for research involving 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL. One area of study could be the development of new cancer treatments based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL and its potential applications in the treatment of neurodegenerative diseases. Furthermore, research could be conducted to explore the use of this compound in materials science, specifically in the development of new polymers and other materials.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL has been extensively studied for its potential applications in drug development. This compound has been shown to possess antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL has been studied for its use in materials science, specifically in the development of new polymers and other materials.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBWLDHZUETCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-OL

CAS RN

43187-68-4
Record name 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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